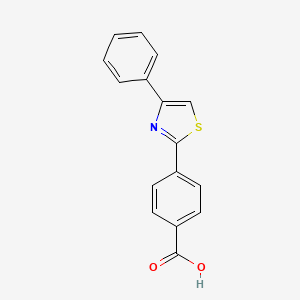

4-(4-phenyl-1,3-thiazol-2-yl)benzoic Acid

CAS No.: 320421-01-0

Cat. No.: VC5847784

Molecular Formula: C16H11NO2S

Molecular Weight: 281.33

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 320421-01-0 |

|---|---|

| Molecular Formula | C16H11NO2S |

| Molecular Weight | 281.33 |

| IUPAC Name | 4-(4-phenyl-1,3-thiazol-2-yl)benzoic acid |

| Standard InChI | InChI=1S/C16H11NO2S/c18-16(19)13-8-6-12(7-9-13)15-17-14(10-20-15)11-4-2-1-3-5-11/h1-10H,(H,18,19) |

| Standard InChI Key | WQTNWWULNLTMIX-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)C(=O)O |

Introduction

Structural Characterization and Physicochemical Properties

Molecular Architecture

4-(4-Phenyl-1,3-thiazol-2-yl)benzoic acid consists of a 1,3-thiazole core substituted at position 4 with a phenyl group and at position 2 with a benzoic acid moiety. The thiazole ring (C₃H₃NS) provides a heterocyclic framework known for enhancing intermolecular interactions via sulfur and nitrogen atoms . The phenyl group at position 4 introduces aromatic stacking potential, while the benzoic acid substituent at position 2 offers hydrogen-bonding capabilities through its carboxylic acid functional group.

Electronic and Steric Features

-

Trifluoromethyl Analogs: While the target compound lacks a trifluoromethyl (-CF₃) group, studies on similar structures (e.g., 4-{[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]amino}benzoic acid) demonstrate that electron-withdrawing groups enhance metabolic stability and membrane permeability. The absence of -CF₃ in 4-(4-phenyl-1,3-thiazol-2-yl)benzoic acid may reduce lipophilicity compared to fluorinated analogs.

-

Hydrogen-Bonding Capacity: The carboxylic acid group (pKa ≈ 4.2) enables ionization at physiological pH, facilitating interactions with biological targets via ionic and hydrogen bonds .

Synthetic Methodologies

General Thiazole Synthesis

Thiazole derivatives are typically synthesized via cyclocondensation reactions. For example, 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles are prepared by reacting pyrazole-3-carbothioamides with phenacyl bromides under basic conditions . Adapting this approach, 4-(4-phenyl-1,3-thiazol-2-yl)benzoic acid could be synthesized through:

-

Thioamide Formation: Reacting 4-aminobenzoic acid with carbon disulfide to form a thioamide intermediate.

-

Cyclization: Treating the thioamide with α-bromoacetophenone derivatives to construct the thiazole ring.

Challenges in Synthesis

-

Regioselectivity: Ensuring substitution at the correct positions (C2 for benzoic acid, C4 for phenyl) requires careful control of reaction conditions.

-

Purification: Polar functional groups like carboxylic acids may complicate isolation, necessitating chromatographic techniques.

Biological Activity and Mechanisms

Anticancer Prospects

Thiazole derivatives interfere with cancer cell proliferation by targeting tubulin polymerization or kinase signaling. The benzoic acid moiety in 4-(4-phenyl-1,3-thiazol-2-yl)benzoic acid may enhance solubility, improving bioavailability compared to non-polar analogs.

Comparative Analysis with Structural Analogs

Future Directions and Applications

Drug Development

-

Optimization: Introducing electron-withdrawing groups (e.g., -CF₃) could enhance bioactivity.

-

Combination Therapies: Pairing with existing antibiotics may mitigate resistance.

Material Science

Thiazole-benzoic acid hybrids could serve as ligands in metal-organic frameworks (MOFs) for catalytic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume